(3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
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Overview
Description
(3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic compound that features a thiazole ring, an azetidine ring, and a pyridine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols.
Coupling Reactions: The thiazole and azetidine rings are then coupled with the pyridine ring, which contains the trifluoromethyl group, through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development:
Industry
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of (3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the normal function of the target molecule. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
(3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(methyl)pyridin-3-yl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
(3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(chloromethyl)pyridin-3-yl)methanone: Similar structure but with a chloromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (3-(Thiazol-2-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone enhances its lipophilicity and metabolic stability, making it potentially more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-2-1-8(5-18-10)11(20)19-6-9(7-19)21-12-17-3-4-22-12/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHIGRSVBLLCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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